N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine
Overview
Description
“N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine” is a chemical compound with the CAS Number: 1020945-27-0 . It has a molecular weight of 185.31 and its molecular formula is C10H23N3 . It is typically stored at room temperature and appears as a liquid .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C10H23N3/c1-11-6-9-13(3)10-4-7-12(2)8-5-10/h10-11H,4-9H2,1-3H3 . This indicates the structural formula of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 185.31 and its molecular formula is C10H23N3 .Scientific Research Applications
Environmental Chemistry and Toxicology
Research has shown that certain amine-related compounds play a crucial role in environmental chemistry and toxicology, particularly in the formation of carcinogenic N-nitroso compounds. These compounds can arise from natural precursors present in the environment and diet, leading to potential health risks. Studies emphasize the importance of understanding the occurrence, biotransformation, and epidemiological significance of these compounds to mitigate their impact on human health (Lin, 1986).
Biomedical Applications
Amines and amine-related compounds have also been highlighted for their significance in biomedical applications. For instance, the role of amine activators in the curing parameters and properties of acrylic bone cements has been reviewed, showing their potential in improving biomedical materials' effectiveness and safety (Vázquez et al., 1998).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the application of tert-butanesulfinamide for the synthesis of N-heterocycles via sulfinimines has been extensively reviewed. This methodology provides access to a diverse range of structurally significant compounds for therapeutic applications, demonstrating the versatile utility of amine derivatives in drug development (Philip et al., 2020).
Analytical Chemistry
Analytical methods for detecting and quantifying nitrogen-containing compounds, including amines, in environmental samples have been reviewed, underscoring their importance in monitoring water quality and environmental health. Advanced oxidation processes have been shown to effectively degrade these compounds, illustrating the intersection of analytical chemistry and environmental engineering (Bhat & Gogate, 2021).
Safety and Hazards
Properties
IUPAC Name |
N,N'-dimethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-11-6-9-13(3)10-4-7-12(2)8-5-10/h10-11H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHCSXTYIGIZKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1CCN(CC1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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